Methacrolein
Overview
Description
Methacrolein (MACR) is a multifunctional carbonyl compound with high reactivity in the atmosphere, primarily formed as a major product of isoprene oxidation . It is an important intermediate in the production of methacrylic acid and methyl methacrylate, which are key monomers in polymerization reactions . The compound has been the subject of various studies due to its significance in atmospheric chemistry and industrial applications.
Synthesis Analysis
Methacrolein can be synthesized through the catalytic oxidation of isoprene, as well as the condensation of formaldehyde and propionaldehyde. The catalysis by heteropoly compounds, particularly 12-molybdophosphoric acid, has been shown to effectively oxidize methacrolein to methacrylic acid . Another method involves the aldol condensation of formaldehyde and propionaldehyde catalyzed by L-proline, which follows the Mannich route and has been optimized for better yields under mild conditions .
Molecular Structure Analysis
The molecular structure of methacrolein has been investigated using electron diffraction, microwave, and vibrational spectroscopy, supplemented with ab initio calculations. The gas phase consists of ap and sp conformers, with planar heavy atom skeletons for both forms. The ratio of these conformers at room temperature is 89:11, indicating a slight preference for the ap form .
Chemical Reactions Analysis
Methacrolein undergoes various chemical reactions, including photooxidation, ozonolysis, and radical-initiated oxidation. In aqueous phase photooxidation, methacrolein reacts with OH radicals, leading to products such as methylglyoxal, formaldehyde, and acetic acid . The OH-initiated oxidation in the gas phase results in products like CO, CO2, hydroxyacetone, and methacryloylperoxynitrate (MPAN) . Ozonolysis of isoprene, which produces methacrolein, involves the formation of methacrolein oxide and subsequent reactions leading to various products . Additionally, the dimerization of methacrolein can occur through different pathways, including a regiospecific process that merges 4+2 and 2+4 cycloaddition paths .
Physical and Chemical Properties Analysis
The physical and chemical properties of methacrolein are influenced by its interactions with other atmospheric components. The presence of water vapor has been shown to affect the yields of oxidation products such as formaldehyde and hydroxyacetone . The peroxy radicals formed from methacrolein can undergo isomerization, which impacts the atmospheric fate of the compound . Furthermore, the organocatalytic dimerization of methacrolein with methanol has been studied, revealing a reaction mechanism involving the activation of methanol by zwitterionic intermediates .
Scientific Research Applications
Synthesis in Polymer and Coating Production
Methacrolein serves as a vital intermediate in producing methyl methacrylate (MMA), extensively used in manufacturing acrylic plastics or polymer dispersions for paints and coatings. It can be synthesized through the condensation of propionaldehyde with formaldehyde, utilizing amine salts and Mannich base intermediates under atmospheric pressure (Yu Chao Li et al., 2011).
Atmospheric Chemistry and Environmental Impact
In atmospheric chemistry, methacrolein is a major degradation product of isoprene. Its reaction with Cl atoms plays a role in isoprene degradation in environments where these species are abundant. Understanding the energetics and kinetics of methacrolein's reactions is crucial for comprehending atmospheric processes (Cuihong Sun, Baoen Xu, & Shaowen Zhang, 2014).
Catalytic Synthesis via Aldol Condensation
L-proline has been investigated as a catalyst for aldol condensation of formaldehyde and propionaldehyde to produce methacrolein. This catalytic system is closely related to the competition between synthesizing methacrolein and producing 2-methyl-2-pentenal, a side reaction. The study included kinetic analyses and identified optimal reaction conditions (Jia-You Yu et al., 2020).
Role in Isoprene Ozonolysis
Methacrolein is a significant product of isoprene ozonolysis. Methacrolein oxide, an important ozonolysis intermediate, allows the species to cyclize, forming various derivatives. Understanding these pathways is crucial in atmospheric chemistry (K. Kuwata & L. Valin, 2008).
Environmental and Health Impacts
Exposure to methacrolein can cause respiratory effects, particularly irritation of the upper respiratory tract. Studies have shown a concentration-dependent decrease in the respiratory rate of mice exposed to methacrolein, indicating its potential as a sensory irritant (S. Larsen & G. Nielsen, 2000).
Green Process in Chemical Production
Methacrolein separation is critical in the production of methyl methacrylate, a key material for acrylic resins. Green processes involving ionic liquids have been developed for this separation, demonstrating economic and environmental advantages over traditional methods (Ruiyi Yan et al., 2011).
Other Applications and Studies
- Methacrolein is used in forming high molecular weight multifunctional products and secondary organic aerosols (SOA) in the atmosphere (I. Haddad et al., 2009).
- The uptake of methacrolein by tree saplings suggests its significance in atmospheric processes, particularly in forests (A. Tani, Seita Tobe, & Sachie Shimizu, 2010).
- Methacrolein's reaction with hydroxyl radicals in air plays a critical role in atmospheric chemistry, specifically in the planetary boundary layer (G. da Silva, 2012).
Safety And Hazards
Future Directions
Methacrolein is an important intermediate extensively used in the manufacture of methyl methacrylate and other materials (polymers and resins) . Therefore, research into its synthesis and properties is of significant interest. For example, the use of different catalysts for the aldol condensation of formaldehyde and propionaldehyde to produce methacrolein is an active area of research .
properties
IUPAC Name |
2-methylprop-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-4(2)3-5/h3H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNJBCKSHOAVAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O, Array | |
Record name | METHACRYLALDEHYDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25120-30-3 | |
Record name | 2-Propenal, 2-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0052540 | |
Record name | Methacrylaldehyde | |
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Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methacrylaldehyde appears as a colorless liquid. Less dense than water. May be toxic by ingestion, inhalation and skin absorption. Severely irritating to skin and eyes. Used to make plastics., Liquid, A colorless liquid with a characteristic odor; [ICSC], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
68.4 °C, 68 °C | |
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Flash Point |
35 °F (NFPA, 2010), 35 °F (2 °C) (OPEN CUP), -15 °C | |
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Solubility |
MISCIBLE WITH WATER, ETHANOL, ETHER, Water solubility = 5.9% (59,000 mg/L) at 20 °C, Solubility in water, g/100ml at 20 °C: 6 (soluble) | |
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Density |
0.849 @ 25 °C/4 °C, Relative density (water = 1): 0.8 | |
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Vapor Density |
2.4 (AIR= 1), Relative vapor density (air = 1): 2.42 | |
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Vapor Pressure |
155.0 [mmHg], 155 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 16 | |
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Product Name |
Methacrolein | |
Color/Form |
COLORLESS LIQUID | |
CAS RN |
78-85-3 | |
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Melting Point |
-81 °C | |
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Retrosynthesis Analysis
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Citations
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